2,6-dichloro-N-(propan-2-yl)benzamide
Description
2,6-Dichloro-N-(propan-2-yl)benzamide (CAS: Not explicitly provided; referred to as JV2 in ) is a benzamide derivative synthesized via the reaction of 2,6-dichlorobenzoyl chloride with isopropyl amine . Key physicochemical data include:
- FT-IR (cm⁻¹): 3375.7 (N–H stretch), 1692.5 (C=O amide), 1593.3 (aromatic C=C), and 773.4 (C–Cl) .
- ¹H-NMR (δ ppm): 1.17 (6H, d, J = 6.8 Hz, isopropyl CH₃), 4.18 (1H, sept, J = 6.8 Hz, isopropyl CH), and aromatic protons at 7.28–7.45 ppm . Its structure features a 2,6-dichlorobenzoyl core and an isopropyl amide group, which influence its electronic and steric properties.
Properties
Molecular Formula |
C10H11Cl2NO |
|---|---|
Molecular Weight |
232.10 g/mol |
IUPAC Name |
2,6-dichloro-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C10H11Cl2NO/c1-6(2)13-10(14)9-7(11)4-3-5-8(9)12/h3-6H,1-2H3,(H,13,14) |
InChI Key |
RVVUJPWPIYIZSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=CC=C1Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-(propan-2-yl)benzamide typically involves the following steps:
Amidation: The chlorinated benzene derivative is then subjected to amidation with isopropylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-N-(propan-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to the formation of different functionalized derivatives.
Scientific Research Applications
2,6-Dichloro-N-(propan-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways related to growth and proliferation .
Comparison with Similar Compounds
Key Observations:
Halogenation Effects :
- Chlorine atoms in JV2 and N26DCP2CBA enhance lipophilicity (logP ~2–3) compared to fluorine in 2,6-Difluoro-N-(prop-2-ynyl)benzamide (logP ~1.4), impacting membrane permeability .
- Fluopicolide ’s trifluoromethyl group increases metabolic stability, critical for its fungicidal persistence .
GDC046’s cyclopropane ring and pyridinyl moiety enhance kinase binding selectivity via π-π stacking and hydrophobic interactions .
Biological Activities: Fluopicolide and JV2 exemplify divergent applications: agricultural fungicide vs. antimicrobial agent .
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